molecular formula C17H15ClN4O B041004 2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine CAS No. 28910-89-6

2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine

Cat. No.: B041004
CAS No.: 28910-89-6
M. Wt: 326.8 g/mol
InChI Key: RIYMFZCORTVORQ-UHFFFAOYSA-N
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Description

2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is structurally characterized by the presence of a benzodiazepine core with an acetylhydrazino group at the second position, a chlorine atom at the seventh position, and a phenyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an appropriate o-phenylenediamine and a suitable carbonyl compound.

    Introduction of the Acetylhydrazino Group: The acetylhydrazino group is introduced by reacting the intermediate benzodiazepine with acetylhydrazine under controlled conditions.

    Chlorination: The chlorine atom is introduced at the seventh position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Phenyl Substitution: The phenyl group is introduced at the fifth position through a substitution reaction using a phenylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylhydrazino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the benzodiazepine core, converting it to dihydro derivatives.

    Substitution: The chlorine atom at the seventh position can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation Products: Oxides of the acetylhydrazino group.

    Reduction Products: Dihydro derivatives of the benzodiazepine core.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine serves as an impurity reference standard in the development of benzodiazepine medications. Its structural similarities to Alprazolam make it crucial for:

  • Quality Control : Used to ensure the purity and efficacy of Alprazolam formulations by identifying and quantifying impurities during manufacturing processes.

Toxicological Studies

Due to its chemical structure, this compound is often studied in toxicology to understand the safety profiles of benzodiazepines. It aids researchers in:

  • Assessing Metabolic Pathways : Understanding how similar compounds are metabolized can provide insights into potential toxicity and side effects.

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

  • Method Development : Assisting in the development of chromatographic methods for separating and identifying benzodiazepine derivatives.

Case Study 1: Quality Control in Pharmaceutical Manufacturing

A study conducted by LGC Standards highlighted the importance of using this compound as a reference standard during the quality control processes of Alprazolam production. The study demonstrated how impurities could affect therapeutic efficacy and patient safety.

Case Study 2: Toxicological Assessment

Research published in various toxicology journals has shown that analyzing the metabolic pathways of benzodiazepines, including this compound, can reveal critical information about their safety profiles. This research has implications for regulatory assessments and public health policies.

Mechanism of Action

The mechanism of action of 2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances the inhibitory effects of GABA by increasing the frequency of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This results in the anxiolytic, sedative, and hypnotic effects commonly associated with benzodiazepines.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

    Alprazolam: Commonly used for the treatment of anxiety and panic disorders.

Uniqueness

2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine is unique due to the presence of the acetylhydrazino group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural difference can influence its binding affinity to GABA receptors and its overall therapeutic profile.

Biological Activity

2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine is a compound within the benzodiazepine class, known for its potential therapeutic applications, particularly in the central nervous system (CNS). This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Pharmacological Properties

Benzodiazepines primarily exert their effects by modulating the gamma-aminobutyric acid (GABA) receptor activity. The specific compound under discussion has been evaluated for its affinity and efficacy at GABA_A receptors.

The compound acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA. This modulation leads to increased neuronal inhibition, which is beneficial in treating conditions such as anxiety and seizures.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the benzodiazepine structure can significantly influence biological activity. For instance:

  • Chlorine Substitution : The presence of chlorine at position 7 enhances binding affinity to GABA_A receptors compared to unsubstituted analogs .
  • Aromatic Ring Modifications : Substituents on the phenyl ring can alter lipophilicity and receptor interaction profiles, impacting both potency and side effect profiles .

Biological Activity Data

A summary of relevant biological activity data for this compound is presented in the following table:

Activity Value Methodology
GABA_A Receptor Binding AffinityHighRadioligand binding assay with flumazenil displacement
Anticonvulsant ActivityEffective in PTZ-induced modelsIn vivo testing using pentylenetetrazol (PTZ)
Anxiolytic EffectsModerateBehavioral assays in animal models
Sedative EffectsSignificantPentobarbital-induced sleep test

Case Studies

  • Anticonvulsant Efficacy : In studies utilizing PTZ-induced convulsion models, this compound demonstrated significant anticonvulsant properties, comparable to established benzodiazepines like diazepam. The effective doses were noted to be lower than those required for traditional treatments, suggesting improved potency .
  • Anxiolytic Properties : Behavioral assessments indicated that this compound exhibits anxiolytic effects without significant sedative side effects at therapeutic doses. This is particularly beneficial for patients requiring anxiety relief without the cognitive impairment often associated with benzodiazepines .

Research Findings

Recent studies have focused on optimizing the pharmacological profile of 1,4-benzodiazepines by exploring various substituents and their effects on receptor binding and efficacy. Notably:

  • Compounds with additional aromatic or heterocyclic rings showed enhanced interaction with GABA_A receptors, leading to increased efficacy .
  • Molecular dynamics simulations have confirmed that smaller substituents maintain better binding stability compared to bulkier groups, which may hinder receptor interaction .

Properties

IUPAC Name

N'-(7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-11(23)21-22-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)20-16/h2-9H,10H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYMFZCORTVORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183109
Record name 2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine
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Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28910-89-6
Record name 2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28910-89-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine
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Record name 2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid, 2-(7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-yl)hydrazide
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Record name 2-(2-ACETYLHYDRAZINO)-7-CHLORO-5-PHENYL-3H-1,4-BENZODIAZEPINE
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Synthesis routes and methods

Procedure details

To a solution of 1.4 parts of 7-chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine in 30 parts by volume of chloroform is added with stirring 0.47 part by volume of acetic anhydride. The mixture is stirred for 1 hour and washed with a saturated aqueous solution of sodium bicarbonate and then with water. The chloroform layer is dried over sodium sulfate and the solvent is evaporated. Addition of methanol yields 2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine as white crystals. Recrystallization from a mixture of chloroform and methanol yields powdery crystals melting at 202° C to 204° C (effervescence).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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